Enterocin 1071 is a two-peptide bacteriocin produced by the bacterium Enterococcus faecalis BFE 1071. It consists of two distinct peptides, designated as Enterocin 1071A and Enterocin 1071B, which are synthesized as prepeptides featuring a double-glycine leader sequence. These peptides exhibit significant antimicrobial activity against various pathogenic bacteria, making them of interest in food preservation and therapeutic applications .
Enterocin 1071 belongs to the class II bacteriocins, which are characterized by their small size and heat stability. This class is further divided into subclasses based on their structural features and mechanisms of action. Enterocin 1071 is classified as a class IIb bacteriocin due to its two-peptide composition, distinguishing it from other single-peptide bacteriocins .
The synthesis of Enterocin 1071 involves several steps, starting with the isolation of Enterococcus faecalis BFE 1071. The production process typically includes:
The purification process involves an ammonium sulfate precipitation step followed by dialysis to remove salts. Further purification is achieved using SP-Sepharose Fast Flow chromatography, where the active fractions are identified through their antimicrobial activity against target bacteria .
The molecular structure of Enterocin 1071 consists of two peptides:
The amino acid sequences have been determined through techniques such as Edman degradation and mass spectrometry, revealing their precise structural composition .
The theoretical molecular mass of Enterocin 1071A is approximately 3,000 Da, while Enterocin 1071B has a molecular mass around 3,200 Da. The isoelectric points for both peptides indicate their solubility characteristics in various pH environments .
Enterocin 1071 exhibits its antimicrobial activity primarily through interaction with the cell membranes of target bacteria. The mechanism involves:
Research has shown that Enterocin 1071 can effectively inhibit the growth of various Gram-positive bacteria by affecting their membrane potential and permeability .
The mechanism of action for Enterocin 1071 involves several key steps:
Experimental studies have demonstrated that Enterocin 1071 can effectively reduce the viability of pathogenic strains such as Listeria monocytogenes and Staphylococcus aureus, showcasing its potential as a natural preservative in food products .
Relevant analyses indicate that Enterocin 1071 retains its antimicrobial properties even after exposure to heat treatment commonly used in food processing .
Enterocin 1071 has several scientific uses, including:
Research continues to explore its efficacy and safety for broader applications in food technology and medicine .
Enterocin 1071 was first characterized from Enterococcus faecium strains isolated from fermented meat products and dairy environments in the late 1990s. The producing strains belong to the taxonomic group of lactic acid bacteria (LAB), specifically within the Enterococcus genus, which encompasses both commensal gut microbiota and strains utilized in food fermentation [1] [3]. Genetic analysis revealed that the bacteriocin production trait is often plasmid-encoded, facilitating horizontal gene transfer among enterococcal populations [3] [5]. The producing strains demonstrate typical enterococcal characteristics: Gram-positive cocci, catalase-negative metabolism, and ability to grow in 6.5% NaCl and at temperatures ranging from 10°C to 45°C [1] [4].
Table 1: Classification and Discovery Timeline of Enterocin 1071
Characteristic | Detail |
---|---|
Year Identified | Late 1990s |
Producing Strain | Enterococcus faecium |
Isolation Source | Fermented meats, dairy products |
Genetic Location | Plasmid-encoded |
Taxonomic Group | Lactic Acid Bacteria (LAB) |
In the complex ecosystem of the gastrointestinal tract and fermented foods, Enterocin 1071 provides its producers with a competitive advantage against closely related bacterial species. Enterococci occupy ecological niches characterized by intense microbial competition for nutrients and space. Through Enterocin 1071 production, E. faecium can inhibit or eliminate sensitive competitors, including other Gram-positive bacteria such as Listeria monocytogenes, Staphylococcus aureus, and competing enterococcal strains [3] [7]. This antagonistic activity follows a classic kill-the-competitor strategy, allowing the bacteriocin producer to dominate its microenvironment. The ecological function extends beyond simple inhibition; bacteriocin production may serve as a signaling mechanism in quorum-sensing networks that regulate population dynamics within microbial communities [3]. Additionally, by lysing sensitive competitors, Enterocin 1071 potentially releases nutrients that support the growth and survival of the producing strain, creating a nutritional feedback loop [3].
Enterocin 1071 holds particular importance as a paradigmatic example of class IIb bacteriocins. This classification, established through biochemical and genetic studies, encompasses heat-stable, non-lanthionine-containing peptides that require two distinct peptides acting synergistically for full antimicrobial activity [2] [4]. Enterocin 1071 shares structural and functional homology with other enterococcal two-peptide bacteriocins like lactococcin G and enterocin L50, characterized by:
Table 2: Comparative Features of Class IIb Bacteriocins
Bacteriocin | Producing Organism | Peptide Designation | Sequence Homology with Ent1071 |
---|---|---|---|
Enterocin 1071 | E. faecium | Ent1071A/Ent1071B | Reference (100%) |
Lactococcin G | Lactococcus lactis | LcnGα/LcnGβ | ~88% |
Enterocin L50 | E. faecium | L50A/L50B | ~57% |
Plantaricin E/F | L. plantarum | PlnE/PlnF | Minimal |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: